2-Chloro-4-hydroxy-5-iodobenzonitrile

Description

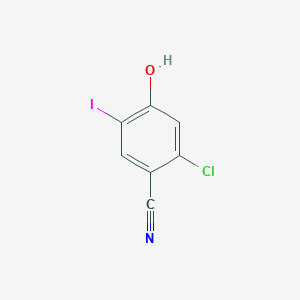

2-Chloro-4-hydroxy-5-iodobenzonitrile is a halogenated benzonitrile derivative featuring a nitrile (-CN) functional group at position 1, with chlorine (Cl) at position 2, hydroxyl (-OH) at position 4, and iodine (I) at position 5 on the benzene ring. This compound’s structure confers unique physicochemical properties:

- Electrophilicity: The nitrile group enhances reactivity in nucleophilic substitution or addition reactions.

- Synthetic Utility: Such halogenated benzonitriles are intermediates in pharmaceuticals, agrochemicals, or materials science, where regioselective halogenation and functional group compatibility are critical.

Properties

Molecular Formula |

C7H3ClINO |

|---|---|

Molecular Weight |

279.46 g/mol |

IUPAC Name |

2-chloro-4-hydroxy-5-iodobenzonitrile |

InChI |

InChI=1S/C7H3ClINO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |

InChI Key |

XHVCRMYWZQJJCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the iodination of 2-chloro-4-hydroxybenzonitrile under controlled conditions to introduce the iodine atom at the desired position . The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2.1. Sandmeyer Reaction

If the iodine atom is replaced by a diazonium group, substitution with a cyanide nucleophile could occur:

Conditions: THF, 25–30 °C, diazonium salt hydrochloric acid, cuprous chloride .

2.2. Cross-Coupling (Ullmann/Sonogashira)

The iodine atom may undergo coupling with aryl halides or acetylenes under palladium catalysis. For example:

3.1. Nitrile Hydrolysis

The cyano group (–CN) can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

Conditions: H₃O⁺ or NaOH, elevated temperature .

3.2. Reduction of Aryl Iodide

Electrochemical reduction of the C–I bond may generate a radical intermediate:

This intermediate could couple with other substrates (e.g., alkenes, alkynes) .

Electrochemical Behavior

Electrochemical studies on related aryl iodides (e.g., methyl 4-iodobenzoate) reveal two reduction waves:

-

First wave : Irreversible reduction to a radical anion, followed by mesolytic cleavage of C–I.

-

Second wave : Quasi-reversible reduction of the intermediate .

Electrochemical Data

| Parameter | Value (vs. Fc/Fc⁺) |

|---|---|

| First reduction peak | –2.14 V |

| Second reduction peak | –2.78 V |

Stability and Reactivity

-

Regioselectivity : The –OH group strongly directs electrophiles to para and ortho positions, while Cl exerts a weaker deactivating effect.

-

Reactivity of Iodine : The iodine atom is susceptible to nucleophilic substitution and metal-catalyzed coupling, but steric hindrance from the –OH and –CN groups may reduce reactivity.

Hypothetical Reaction Table

Scientific Research Applications

2-Chloro-4-hydroxy-5-iodobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxy-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of gene expression .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to fluorine in the analog. Fluorine’s strong electron-withdrawing nature may reduce electron density at the aromatic ring, altering reactivity in electrophilic substitutions.

- Positional Isomerism : The iodine’s placement (position 5 vs. 4) impacts steric interactions and regioselectivity in further derivatization.

2-Chloro-4′-fluoro-5-iodobenzophenone (CAS: 915095-86-2)

Key Differences :

- Reactivity: The ketone group in benzophenone derivatives facilitates nucleophilic additions (e.g., Grignard reactions), whereas benzonitriles are prone to hydrolysis (forming carboxylic acids) or reductions (forming amines).

- Applications: Benzophenones are common in UV stabilization and photoinitiators, while benzonitriles are used as ligands or intermediates in medicinal chemistry.

Research Findings and Implications

Halogen Effects :

- Iodine’s large atomic radius in both compounds may promote halogen bonding in crystal engineering or biomolecular interactions .

- Chlorine’s position (ortho vs. meta) influences steric hindrance and electronic effects in cross-coupling reactions.

Functional Group Impact :

- Hydroxyl vs. Fluorine: The hydroxyl group’s acidity (pKa ~10) enables deprotonation for salt formation or coordination chemistry, whereas fluorine’s electronegativity enhances metabolic stability in drug design .

Biological Activity

2-Chloro-4-hydroxy-5-iodobenzonitrile (C7H4ClINO) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by the presence of a chloro group, a hydroxy group, and an iodobenzonitrile moiety. These functional groups contribute to its reactivity and biological activity. The structural formula can be represented as follows:

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its structural similarities to other bioactive compounds suggest potential efficacy against various pathogens, particularly multidrug-resistant strains. Below are some key findings regarding its biological activity:

- Antimicrobial Activity : The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency against resistant strains, making it a candidate for further development in antimicrobial therapies .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve interference with bacterial DNA synthesis or function, similar to other compounds that target topoisomerases .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives of halogenated benzonitriles, including this compound. Results demonstrated significant antimicrobial effects against Escherichia coli and Acinetobacter baumannii strains resistant to conventional antibiotics. The MIC values ranged from 0.5 to 16 µg/mL depending on the bacterial strain tested, highlighting the compound's potential as a therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli (wild-type) | 0.5 |

| E. coli (resistant) | 1 |

| A. baumannii (wild-type) | 8 |

| A. baumannii (resistant) | 16 |

Study 2: Structure–Activity Relationship (SAR)

In another research effort focused on structure–activity relationships, modifications to the hydroxy and iodo groups were systematically analyzed to determine their influence on biological activity. It was found that maintaining the hydroxy group was critical for antimicrobial efficacy, while variations in halogen substitution affected potency significantly .

Synthesis Methods

The synthesis of this compound can be accomplished through several methods, including:

- Direct Halogenation : Utilizing chlorination and iodination techniques on appropriate precursors.

- Nitration followed by Reduction : Nitrating a suitable benzene derivative followed by reduction and subsequent halogenation.

These synthetic pathways are essential for producing derivatives with enhanced biological profiles.

Q & A

Q. Key factors :

- Solvent polarity (e.g., dichloromethane vs. benzene) affects reaction rates and selectivity .

- Temperature : Lower temperatures (0–20°C) minimize side reactions during chlorination .

- Protecting groups : Temporarily protect the hydroxyl group during iodination to avoid oxidation .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons; hydroxyl proton may appear as a broad singlet (δ 5–6 ppm).

- ¹³C NMR : Confirm nitrile (δ 110–120 ppm) and aromatic carbons.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent positions .

- IR spectroscopy : Detect nitrile stretch (~2240 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular weight (C₇H₂ClINO: theoretical ~286.89 g/mol) .

Advanced : X-ray crystallography can resolve ambiguities in regiochemistry caused by steric or electronic effects .

How can researchers resolve contradictory data regarding regioselectivity in iodination reactions for this compound?

Advanced

Contradictions may arise from competing directing effects (e.g., hydroxyl vs. chloro groups). Methodological strategies include:

- Computational modeling : Use density functional theory (DFT) to predict the most stable transition state and regiochemical outcome.

- Isotopic labeling : Introduce ¹³C or deuterium at specific positions to track reaction pathways .

- Competition experiments : Compare iodination rates of intermediates with/without hydroxyl protection .

What strategies mitigate side reactions during the synthesis of this compound?

Q. Advanced

- Stepwise functionalization : Introduce substituents in a sequence that minimizes steric clashes (e.g., hydroxyl → chloro → iodination → nitrile).

- Protective groups : Use acetyl or trimethylsilyl groups to shield the hydroxyl group during iodination, preventing unwanted oxidation .

- Low-temperature iodination : Reduces iodine’s electrophilic aggression, favoring para-selectivity over ortho/meta substitution .

How does the electronic nature of substituents influence the stability and reactivity of this compound?

Q. Advanced

- Electron-withdrawing groups (Cl, CN) : Deactivate the ring, making further electrophilic substitution challenging. Nitrile’s meta-directing effect competes with hydroxyl’s para-directing nature.

- Hydroxyl group : Enhances solubility in polar solvents but increases susceptibility to oxidation. Stabilize via hydrogen bonding or coordination with Lewis acids during reactions .

- Iodine’s steric bulk : May hinder reactions at adjacent positions; consider using smaller halogens (e.g., bromine) in intermediates .

What are the best practices for optimizing reaction yields in multi-step syntheses of this compound?

Q. Basic

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.

- Catalysts : Employ transition metals (e.g., Pd for cross-coupling) to improve efficiency in nitrile formation .

- In-line monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate .

How can researchers validate the purity and structural integrity of this compound?

Q. Basic

- Melting point analysis : Compare observed values with literature data (e.g., CRC Handbook ).

- Elemental analysis : Confirm %C, %H, %N, %Cl, and %I to validate stoichiometry.

- HPLC-MS : Detect trace impurities (<0.1%) and confirm molecular ion peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.